![molecular formula C24H31F3N2O4S B2412775 N-[(2S,3S)-3-Amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide CAS No. 2351886-00-3](/img/structure/B2412775.png)
N-[(2S,3S)-3-Amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SPL-410 is a highly potent and selective inhibitor of the enzyme Signal Peptide Peptidase Like 2a (SPPL2a). This compound is hydroxyethylamine-based and exhibits an IC50 value of 9 nanomolar, indicating its high efficacy . SPL-410 is orally active, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SPL-410 involves multiple steps, starting with the preparation of the hydroxyethylamine core. The process includes the following steps:
Formation of the hydroxyethylamine core: This involves the reaction of an appropriate amine with an epoxide under basic conditions.
Functionalization: The hydroxyethylamine core is then functionalized with various substituents to achieve the desired chemical structure.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity.
Industrial Production Methods: Industrial production of SPL-410 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification techniques .
Chemical Reactions Analysis
Types of Reactions: SPL-410 undergoes several types of chemical reactions, including:
Oxidation: SPL-410 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: SPL-410 can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .
Scientific Research Applications
SPL-410 has a wide range of scientific research applications, including:
Mechanism of Action
SPL-410 exerts its effects by inhibiting the enzyme SPPL2a. This enzyme is involved in the intramembrane cleavage of the membrane-bound N-terminal p8 fragment of CD74. By inhibiting SPPL2a, SPL-410 prevents the processing of CD74, leading to the accumulation of its substrate and a reduction in the number of B-cells and myeloid dendritic cells . This mechanism is particularly relevant in the context of autoimmune diseases, where modulation of the immune system is beneficial .
Comparison with Similar Compounds
SPL-707: Another SPPL2a inhibitor with similar properties but different chemical structure.
ATI-2341: A CXCR4 agonist with different targets but used in similar research contexts.
Uniqueness of SPL-410: SPL-410 is unique due to its high potency, selectivity, and oral bioavailability. Its hydroxyethylamine-based structure provides a distinct advantage in terms of stability and efficacy compared to other inhibitors .
Properties
IUPAC Name |
N-[(2S,3S)-3-amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31F3N2O4S/c1-23(2,3)17-9-13-20(14-10-17)34(31,32)29(18-5-4-6-18)15-21(30)22(28)16-7-11-19(12-8-16)33-24(25,26)27/h7-14,18,21-22,30H,4-6,15,28H2,1-3H3/t21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEHEUGOPCFXAV-VXKWHMMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(CC(C(C2=CC=C(C=C2)OC(F)(F)F)N)O)C3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C[C@@H]([C@H](C2=CC=C(C=C2)OC(F)(F)F)N)O)C3CCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31F3N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide](/img/structure/B2412692.png)
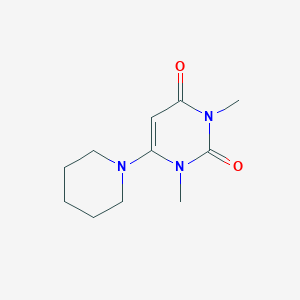
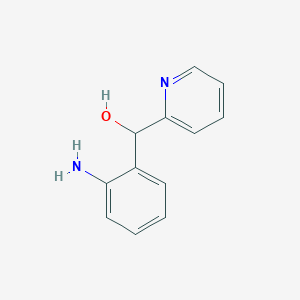
![3-(Propan-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2412697.png)
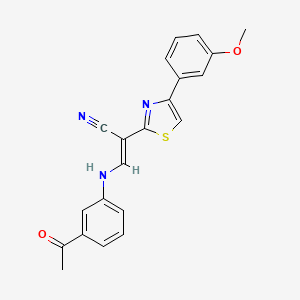
![2-[Bromo(difluoro)methyl]-5-(difluoromethyl)pyridine](/img/structure/B2412701.png)

![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2412706.png)
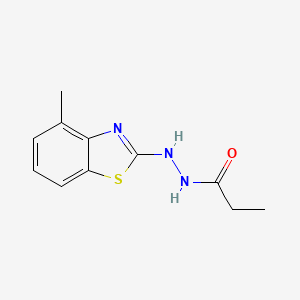
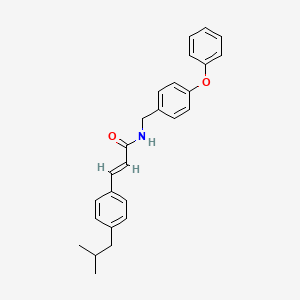
![3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2412711.png)

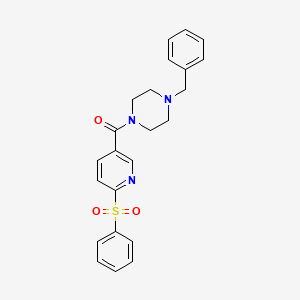
![N-{[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}-L-methionine](/img/structure/B2412715.png)
